molecular formula C10H9ClO2 B13136213 Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester

Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester

Cat. No.: B13136213
M. Wt: 196.63 g/mol
InChI Key: HWOKBSHKNLRUHF-VOTSOKGWSA-N
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Description

Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-chloroethenyl group at the para position and a methyl ester functional group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester typically involves the esterification of 4-[(1E)-2-chloroethenyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 4-[(1E)-2-chloroethenyl]benzoic acid and methanol into the reactor, along with an acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then separated from the reaction mixture using distillation or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 2-chloroethenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.

Major Products

    Oxidation: 4-[(1E)-2-chloroethenyl]benzoic acid.

    Reduction: 4-[(1E)-2-chloroethenyl]benzyl alcohol.

    Substitution: Products depend on the nucleophile used, such as 4-[(1E)-2-hydroxyethenyl]benzoic acid.

Scientific Research Applications

Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester can be compared with other similar compounds, such as:

    Benzoic acid: Lacks the 2-chloroethenyl and methyl ester groups, making it less reactive in certain chemical reactions.

    Methyl benzoate: Contains a methyl ester group but lacks the 2-chloroethenyl substitution, resulting in different chemical properties.

    4-Chlorobenzoic acid: Contains a chlorine atom but lacks the ethenyl and methyl ester groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

methyl 4-[(E)-2-chloroethenyl]benzoate

InChI

InChI=1S/C10H9ClO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-7H,1H3/b7-6+

InChI Key

HWOKBSHKNLRUHF-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CCl

Origin of Product

United States

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